molecular formula C16H15N3O2S B11325004 N-(2,1,3-benzothiadiazol-5-yl)-3-propoxybenzamide

N-(2,1,3-benzothiadiazol-5-yl)-3-propoxybenzamide

Cat. No.: B11325004
M. Wt: 313.4 g/mol
InChI Key: AMYUUTXINPFEEH-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-3-propoxybenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The unique structure of this compound, which includes a benzothiadiazole core and a propoxybenzamide moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-3-propoxybenzamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.

    Introduction of the Propoxy Group: The propoxy group can be introduced through an etherification reaction using propyl bromide and a suitable base.

    Amidation Reaction: The final step involves the coupling of the benzothiadiazole derivative with 3-propoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-3-propoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-5-yl)-3-propoxybenzamide can be compared with other benzothiadiazole derivatives, such as:

    N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide: Similar structure but with a phenoxyacetamide moiety.

    N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide: Contains a thiomorpholinecarboxamide group.

    N-(2,1,3-benzothiadiazol-5-yl)-1-pyrrolidinecarbothioamide: Features a pyrrolidinecarbothioamide moiety.

The uniqueness of this compound lies in its specific combination of the benzothiadiazole core and the propoxybenzamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-3-propoxybenzamide

InChI

InChI=1S/C16H15N3O2S/c1-2-8-21-13-5-3-4-11(9-13)16(20)17-12-6-7-14-15(10-12)19-22-18-14/h3-7,9-10H,2,8H2,1H3,(H,17,20)

InChI Key

AMYUUTXINPFEEH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

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